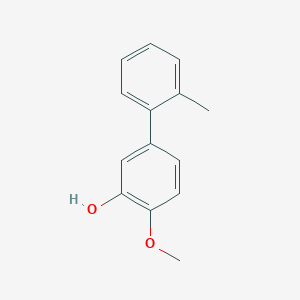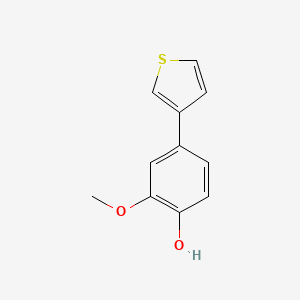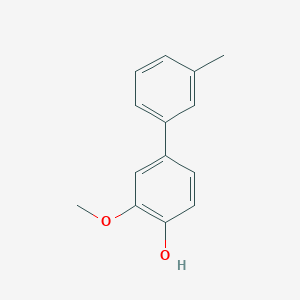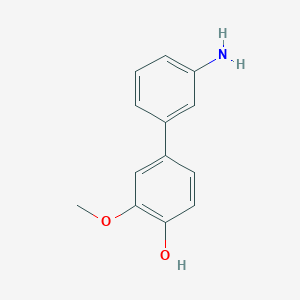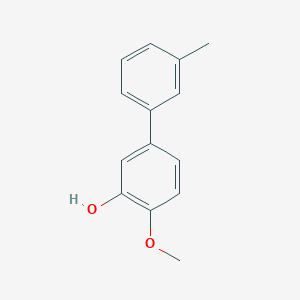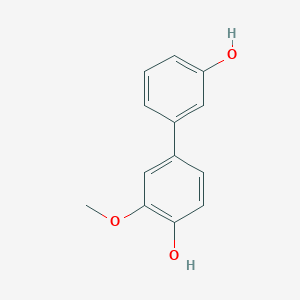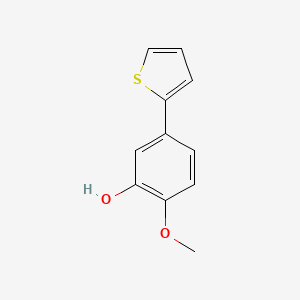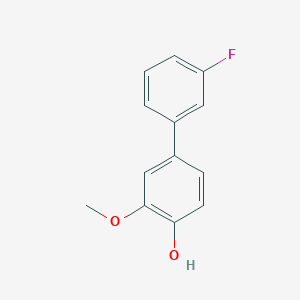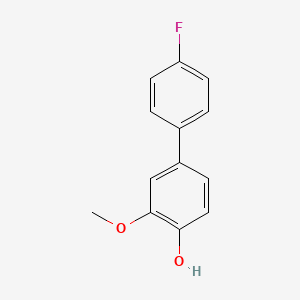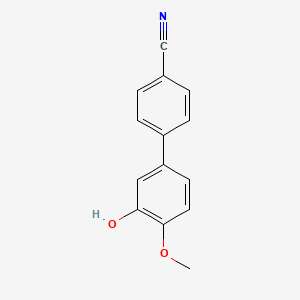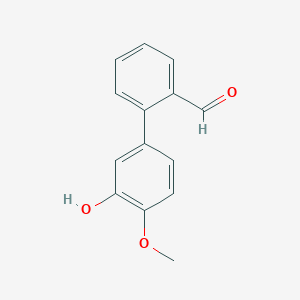
5-(3-Fluorophenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluorophenyl)-2-methoxyphenol, 95% (abbreviated as 5-FP-2-MOP) is a synthetic aromatic compound used in the laboratory for a variety of research applications. It is a white crystalline solid with a molecular weight of 209.21 g/mol and a melting point of 114-115°C. 5-FP-2-MOP has a strong odor and is soluble in organic solvents such as ethanol, methanol, and acetone.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of tyrosinase, an enzyme involved in the metabolism of phenolic compounds. It is also believed that 5-(3-Fluorophenyl)-2-methoxyphenol, 95% binds to the active site of cytochrome P450, an enzyme involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluorophenyl)-2-methoxyphenol, 95% are not yet fully understood. However, it is believed that the compound may inhibit the metabolism of drugs, resulting in an increased concentration of the drug in the body. In addition, 5-(3-Fluorophenyl)-2-methoxyphenol, 95% may also act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(3-Fluorophenyl)-2-methoxyphenol, 95% in laboratory experiments is that it is a relatively inexpensive and readily available compound. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, 5-(3-Fluorophenyl)-2-methoxyphenol, 95% is a relatively weak inhibitor of tyrosinase and cytochrome P450 and is not suitable for use in high-throughput screening assays.
Future Directions
There are a number of potential future directions for research on 5-(3-Fluorophenyl)-2-methoxyphenol, 95%. These include further investigation into the mechanism of action of the compound, studies to determine the optimal concentration and duration of exposure required to achieve the desired effect, and studies to identify potential synergistic effects when used in combination with other compounds. Additionally, further research is needed to identify the metabolic pathways and biochemical and physiological effects of 5-(3-Fluorophenyl)-2-methoxyphenol, 95%. Finally, additional studies should be conducted to assess the potential toxicity and safety of 5-(3-Fluorophenyl)-2-methoxyphenol, 95%.
Synthesis Methods
5-(3-Fluorophenyl)-2-methoxyphenol, 95% can be synthesized by a simple two-step reaction. The first step involves the reaction of 3-fluorophenol with methoxylamine hydrochloride in an acidic medium to form the corresponding N-methoxy-3-fluorophenol. The second step involves the oxidation of the N-methoxy-3-fluorophenol with sodium periodate to form 5-(3-Fluorophenyl)-2-methoxyphenol, 95%.
Scientific Research Applications
5-(3-Fluorophenyl)-2-methoxyphenol, 95% has numerous scientific research applications. It is used to study the mechanism of action of enzymes, such as tyrosinase and cytochrome P450, and to investigate the biochemical and physiological effects of drugs on the body. It is also used to study the structure-activity relationships of drugs and their metabolites. In addition, 5-(3-Fluorophenyl)-2-methoxyphenol, 95% has been used in the synthesis of a variety of compounds, such as chiral drugs, and in the preparation of polymeric materials.
properties
IUPAC Name |
5-(3-fluorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13-6-5-10(8-12(13)15)9-3-2-4-11(14)7-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBSJKZVEJXMHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685425 |
Source


|
| Record name | 3'-Fluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-2-methoxyphenol | |
CAS RN |
1261970-12-0 |
Source


|
| Record name | 3'-Fluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


